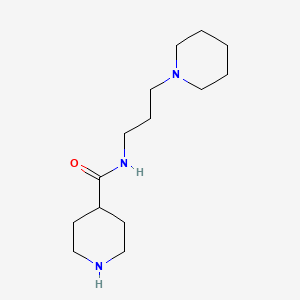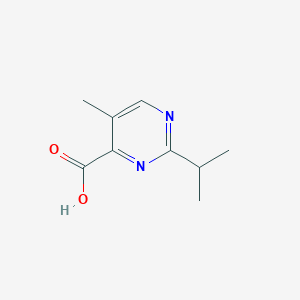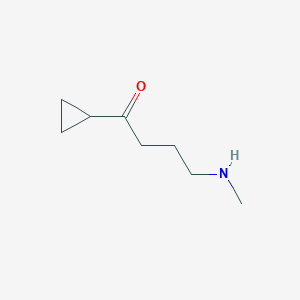
2-(4-Hydroxyphenyl)oxazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxyphenyl group adds to its versatility, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a fluorinating agent to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline intermediate is then oxidized to the oxazole using commercial manganese dioxide packed in a flow reactor .
Industrial Production Methods: While specific industrial production methods for 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid are not widely documented, the general approach involves scalable flow synthesis techniques. These methods offer advantages such as improved safety profiles and higher purity of the final product without the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as halides and bases can be used for nucleophilic substitution reactions on the hydroxyphenyl group.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antimicrobial and anti-biofilm activities.
Medicine: It is being explored for its potential use in developing new therapeutic agents due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
4-Oxazolecarboxylic acid: This compound lacks the hydroxyphenyl group, making it less versatile in terms of chemical modifications.
2-(2-Hydroxyphenyl)-2-oxazolin-4-carbonyl group: This compound has a similar structure but differs in the position of the hydroxy group, which can affect its reactivity and biological activity.
Uniqueness: 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and oxazole moieties, which confer a combination of chemical reactivity and biological activity not found in simpler oxazole derivatives.
Propiedades
Fórmula molecular |
C10H7NO4 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) |
Clave InChI |
GUAZZCIPXOGMQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)

![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)



![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)



![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)

![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
